Hydrogen-Bond Donor/Acceptor Capacity: 2-Amino-5-(methylamino)phenol vs. 2-Amino-5-methylphenol
2-Amino-5-(methylamino)phenol exhibits three hydrogen-bond donor (HBD) sites and three hydrogen-bond acceptor (HBA) sites, whereas its closest structural analog 2-amino-5-methylphenol typically displays only two HBD and two HBA sites . The additional HBD/HBA pair arises from the secondary methylamino group at position 5, which can both donate and accept hydrogen bonds. This increased hydrogen-bonding capacity is expected to enhance water solubility and improve the compound's distribution in the aqueous–keratin interface during hair dyeing, leading to more uniform dye uptake from root to tip .
| Evidence Dimension | Number of hydrogen-bond donors / acceptors |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3 |
| Comparator Or Baseline | 2-Amino-5-methylphenol: HBD = 2, HBA = 2 (class-level values based on mono-substituted aminophenol analogs) |
| Quantified Difference | +1 HBD, +1 HBA relative to 2-amino-5-methylphenol |
| Conditions | Calculated from chemical structure; no experimental solubility comparison available |
Why This Matters
Higher HBD/HBA count correlates with improved aqueous solubility and more even distribution in the hair fiber during oxidative coloring, a key performance parameter for professional hair dye formulations.
